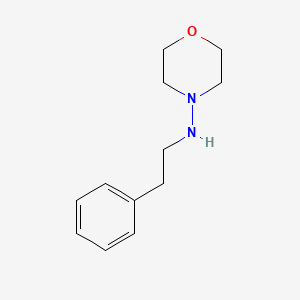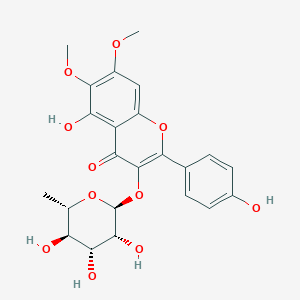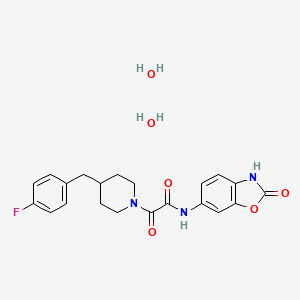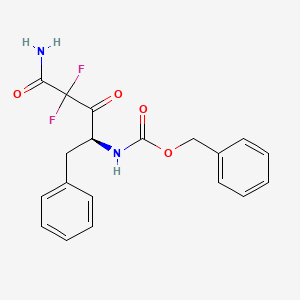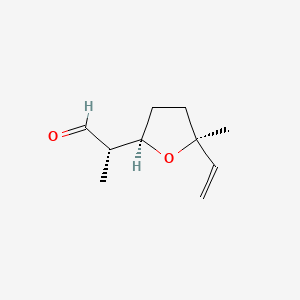
(2S,2'R,5'S)-Lilac aldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,2’R,5’S)-Lilac aldehyde is a chiral molecule that belongs to the family of lilac aldehydes. These compounds are known for their pleasant floral scent and are commonly found in the essential oils of lilac flowers. The unique stereochemistry of (2S,2’R,5’S)-Lilac aldehyde contributes to its distinct olfactory properties, making it a valuable compound in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’R,5’S)-Lilac aldehyde typically involves the enantioselective reduction of lilac alcohol followed by oxidation. One common method is the use of chiral catalysts to achieve high enantioselectivity. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (2S,2’R,5’S)-Lilac aldehyde may involve the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. This method is advantageous due to its sustainability and cost-effectiveness. The process typically involves fermentation followed by extraction and purification of the aldehyde.
化学反応の分析
Types of Reactions
(2S,2’R,5’S)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
Oxidation: Lilac acid
Reduction: Lilac alcohol
Substitution: Various substituted lilac derivatives depending on the nucleophile used.
科学的研究の応用
(2S,2’R,5’S)-Lilac aldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in plant-insect interactions due to its presence in floral scents.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry to create perfumes and scented products.
作用機序
The mechanism of action of (2S,2’R,5’S)-Lilac aldehyde involves its interaction with olfactory receptors in the nasal cavity. The specific stereochemistry of the compound allows it to bind selectively to certain receptors, triggering a signal transduction pathway that results in the perception of its floral scent. Additionally, its potential therapeutic effects may involve interactions with microbial cell membranes or inflammatory pathways.
類似化合物との比較
Similar Compounds
- (2S,2’R,5’R)-Lilac aldehyde
- (2R,2’R,5’S)-Lilac aldehyde
- (2R,2’R,5’R)-Lilac aldehyde
Uniqueness
(2S,2’R,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its stereoisomers. This makes it particularly valuable in applications where a specific scent profile is desired.
特性
CAS番号 |
53447-48-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
(2S)-2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9-,10-/m1/s1 |
InChIキー |
YPZQHCLBLRWNMJ-OPRDCNLKSA-N |
異性体SMILES |
C[C@H](C=O)[C@H]1CC[C@@](O1)(C)C=C |
正規SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


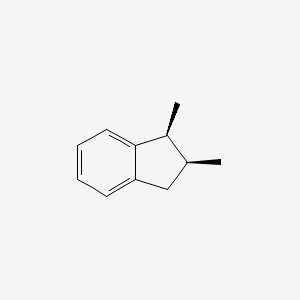
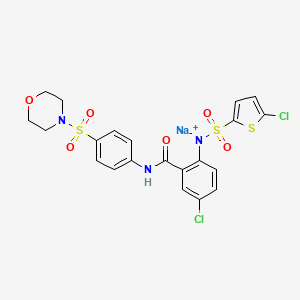
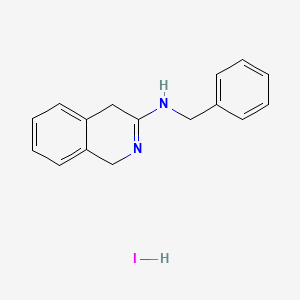
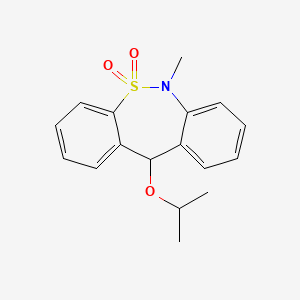

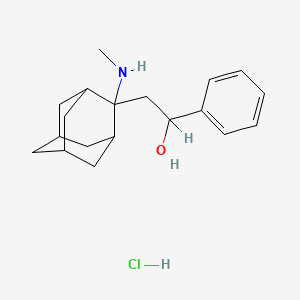


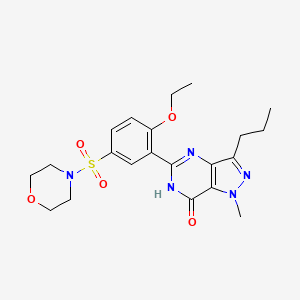
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
